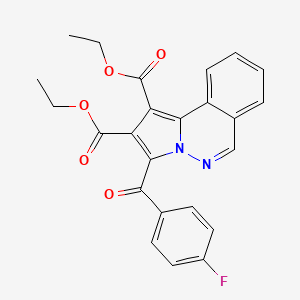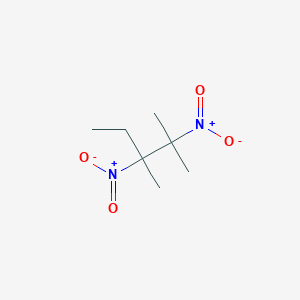
2,3-Dimethyl-2,3-dinitropentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dimethyl-2,3-dinitropentane is an organic compound with the molecular formula C7H14N2O4. It is a rare and unique chemical, often used in early discovery research . This compound is characterized by its two nitro groups attached to a pentane backbone, which also contains two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dimethyl-2,3-dinitropentane typically involves the nitration of 2,3-dimethylpentane. One method includes adding acetone, water, and a catalyst into a reaction container at room temperature. Ammonia and hydrogen peroxide are then dripped into the reaction system at 60 to 90°C with stirring. The pH is maintained between 8 and 10, and the molar ratio of hydrogen peroxide to acetone is kept between 3:1 and 8:1. After the reaction is complete, the mixture is cooled, filtered, and washed to obtain the target product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and limited commercial applications. The synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethyl-2,3-dinitropentane can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of dinitro derivatives with higher oxidation states.
Reduction: Formation of 2,3-dimethyl-2,3-diaminopentane.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,3-Dimethyl-2,3-dinitropentane is primarily used in scientific research due to its unique chemical properties. Some applications include:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a model compound for studying nitro group interactions.
Industry: Utilized in the development of sensors and detection systems for explosive taggants.
Mechanism of Action
The mechanism of action of 2,3-Dimethyl-2,3-dinitropentane involves its interaction with molecular targets through its nitro groups. These interactions can lead to various chemical transformations, such as reduction to amines or substitution reactions. The exact molecular pathways and targets depend on the specific application and conditions used in the research .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethyl-2,3-dinitrobutane: Similar structure but with a shorter carbon chain.
2,3-Dimethylpentane: Lacks the nitro groups, making it less reactive in certain chemical reactions.
2,3-Dimethyl-2,3-dinitrohexane: Longer carbon chain, potentially leading to different physical and chemical properties.
Uniqueness
2,3-Dimethyl-2,3-dinitropentane is unique due to its specific arrangement of nitro and methyl groups, which confer distinct reactivity and chemical properties. This makes it valuable for specialized research applications where these properties are required .
Properties
CAS No. |
121781-61-1 |
|---|---|
Molecular Formula |
C7H14N2O4 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
2,3-dimethyl-2,3-dinitropentane |
InChI |
InChI=1S/C7H14N2O4/c1-5-7(4,9(12)13)6(2,3)8(10)11/h5H2,1-4H3 |
InChI Key |
IXKCCSQYPRNQNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(C)(C)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



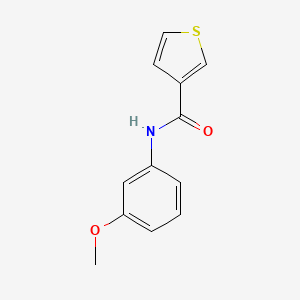
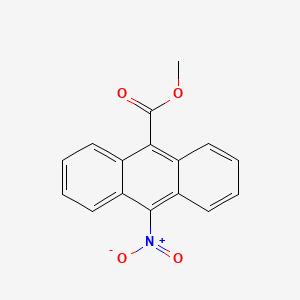
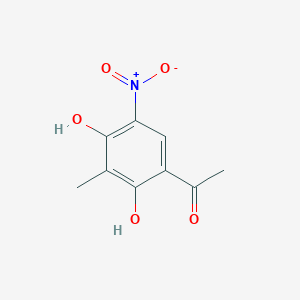
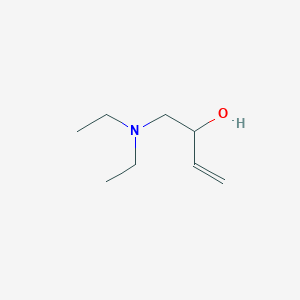
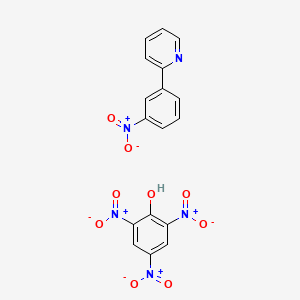
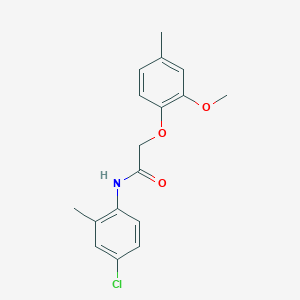
![Benz[a]anthracene, 4-chloro-7-methyl-](/img/structure/B11946055.png)
![(3-Amino-4,6-dimethoxybenzofuran-2-yl)(2',4'-difluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B11946056.png)
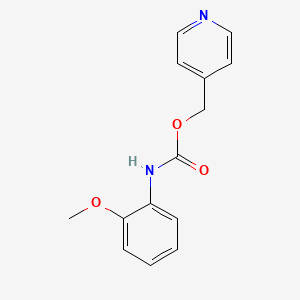
![4,4,5-Trimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B11946065.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid](/img/structure/B11946066.png)
![Benzyl S-benzyl-N-[(benzyloxy)carbonyl]cysteinylleucinate](/img/structure/B11946074.png)
